

Spectroscopic Profile of 2-Fluoro-5-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-5-methylbenzonitrile

Cat. No.: B033194

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-5-methylbenzonitrile** (C_8H_6FN), a key intermediate in pharmaceutical synthesis. The document details experimental protocols and presents a consolidated summary of nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data to support research and development activities.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **2-Fluoro-5-methylbenzonitrile**.

Table 1: 1H and ^{13}C NMR Spectroscopic Data

While specific experimental spectra for **2-Fluoro-5-methylbenzonitrile** are not widely available in public databases, typical chemical shift ranges for similar aromatic compounds can be referenced for structural confirmation.

1H NMR	^{13}C NMR
Chemical Shift (δ) ppm	Assignment
~7.3 - 7.6	Aromatic Protons (m)
~2.4	Methyl Protons (s)

Note: 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet. Coupling constants (J) for fluorine-carbon interactions are characteristic.

Table 2: Vibrational Spectroscopy Data (FT-IR and FT-Raman)

The vibrational spectra of **2-Fluoro-5-methylbenzonitrile** have been investigated, with key assignments reported.[\[1\]](#) The data presented is based on a detailed study by Sundaraganesan et al. (2009).[\[1\]](#)

FT-IR (cm ⁻¹)	FT-Raman (cm ⁻¹)	Vibrational Assignment
3075, 3066	-	C-H stretching (aromatic)
2252	-	C≡N stretching
1462, 1445	-	C=N in-plane bending
1214	1217	C-CH ₃ stretching

Table 3: Mass Spectrometry Data

Experimental mass spectra are not readily available in the public domain. However, predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule (Molecular Weight: 135.14 g/mol) are provided below based on computational models.[\[2\]](#)

Adduct	Predicted m/z
[M] ⁺	135.04788
[M+H] ⁺	136.05571
[M+Na] ⁺	158.03765
[M-H] ⁻	134.04115

Experimental Protocols

Standard methodologies for obtaining the spectroscopic data are outlined below. These protocols are generalized for solid organic compounds and are applicable to **2-Fluoro-5-methylbenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-25 mg for ^1H NMR or 50-100 mg for ^{13}C NMR is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition: The instrument is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C). A standard pulse sequence is used to acquire the free induction decay (FID).
- Data Processing: The FID is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

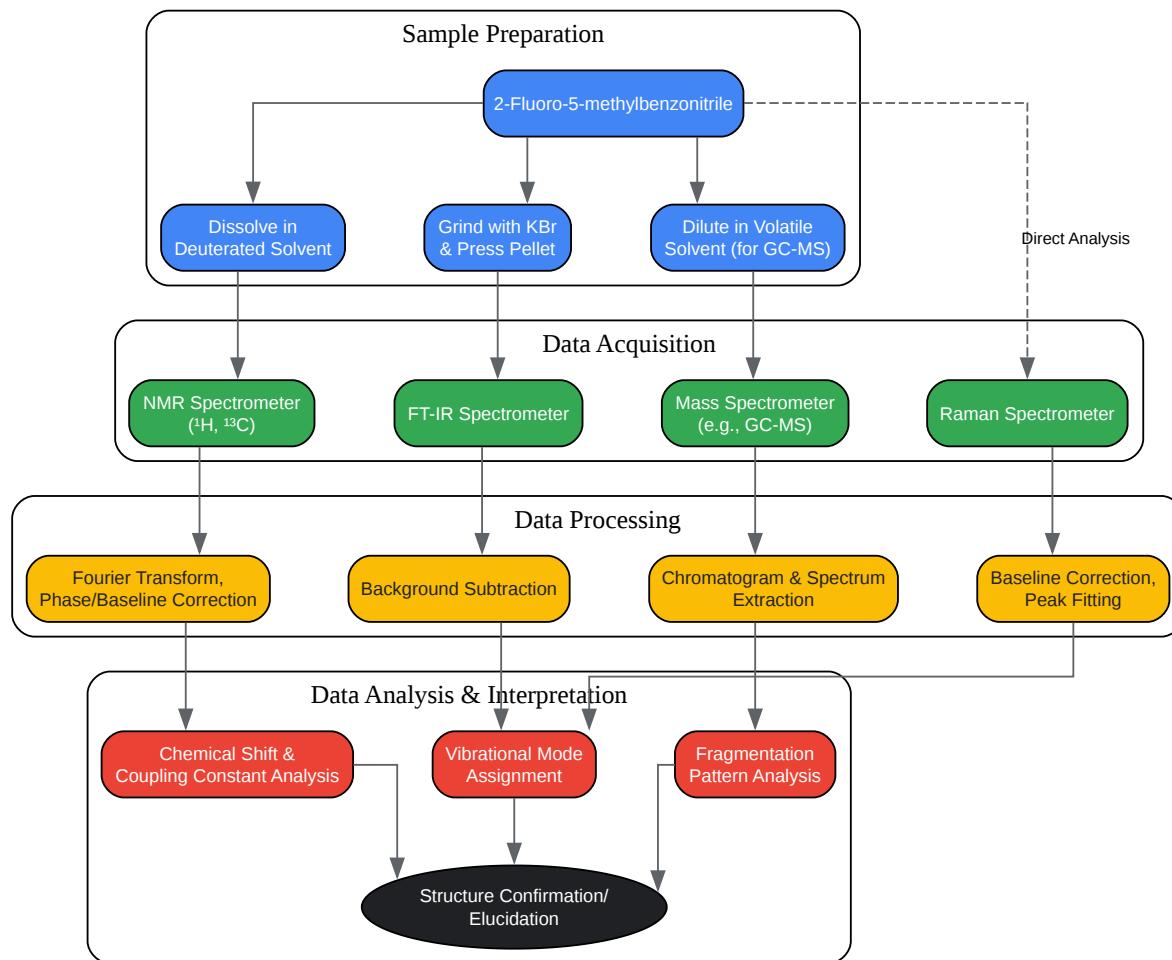
Fourier-Transform Infrared (FT-IR) Spectroscopy

The KBr pellet method is a common technique for analyzing solid samples.

- Sample Preparation: 1-2 mg of finely ground **2-Fluoro-5-methylbenzonitrile** is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- Pellet Formation: The mixture is placed in a die and pressed under high pressure (several tons) to form a thin, transparent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a pure KBr pellet is first recorded. The sample spectrum is then acquired over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed directly onto the microscope slide of a Raman spectrometer.
- Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., Nd:YAG laser at 1064 nm) is used.
- Data Acquisition: The laser is focused on the sample, and the scattered light is collected and passed through a monochromator to the detector. The spectrum is typically recorded over a range of Raman shifts (e.g., 3500-50 cm^{-1}).^[3]


Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the analysis of volatile organic compounds.

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a molecular ion (M^+) and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Fluoro-5-methylbenzonitrile**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **2-Fluoro-5-methylbenzonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 2-fluoro-5-methylbenzonitrile (C8H6FN) [pubchemlite.lcsb.uni.lu]
- 3. Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile – Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-5-methylbenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033194#2-fluoro-5-methylbenzonitrile-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com